![molecular formula C17H16N2O3S B5717318 2-methyl-3-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5717318.png)
2-methyl-3-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-3-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as MMBAC, and it is a derivative of benzoic acid.
作用機序
The exact mechanism of action of MMBAC is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are known to play a role in inflammation and pain. By inhibiting the activity of COX-2, MMBAC reduces inflammation and pain.
Biochemical and Physiological Effects:
MMBAC has been found to exhibit anti-inflammatory and analgesic effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in animal models. MMBAC has also been found to reduce the levels of oxidative stress markers such as malondialdehyde (MDA) and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).
実験室実験の利点と制限
One of the advantages of using MMBAC in lab experiments is its ability to exhibit anti-inflammatory and analgesic effects. It can be used to study the role of inflammation and pain in various diseases. However, one of the limitations of using MMBAC is its potential toxicity. It is important to use appropriate dosages and safety precautions when working with MMBAC.
将来の方向性
There are several future directions for further research on MMBAC. One area of research is the study of its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another area of research is the development of more potent and selective COX-2 inhibitors based on the structure of MMBAC. Additionally, the safety and toxicity of MMBAC need to be further studied to ensure its safe use in humans.
Conclusion:
In conclusion, MMBAC is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. It exhibits anti-inflammatory, analgesic, and antitumor properties and has been studied for its potential use in the treatment of various diseases. The synthesis method of MMBAC involves the reaction between 2-methylbenzoic acid and thionyl chloride, followed by the reaction with 2-methylbenzoyl chloride and thiourea. While MMBAC has several advantages for lab experiments, its potential toxicity needs to be further studied. Future research on MMBAC should focus on its potential use in the treatment of neurodegenerative disorders and the development of more potent and selective COX-2 inhibitors.
合成法
The synthesis of MMBAC involves the reaction between 2-methylbenzoic acid and thionyl chloride, followed by the reaction with 2-methylbenzoyl chloride and thiourea. This reaction results in the formation of MMBAC, which is a white crystalline powder. The purity of MMBAC can be increased by recrystallization using ethanol.
科学的研究の応用
MMBAC has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and antitumor properties. MMBAC has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
特性
IUPAC Name |
2-methyl-3-[(2-methylbenzoyl)carbamothioylamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-10-6-3-4-7-12(10)15(20)19-17(23)18-14-9-5-8-13(11(14)2)16(21)22/h3-9H,1-2H3,(H,21,22)(H2,18,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPBBQPGVXKDSJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC(=S)NC2=CC=CC(=C2C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-({[(2-methylphenyl)carbonyl]carbamothioyl}amino)benzoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(2-hydroxy-3-quinolinyl)methyl]-N,2-dimethylpropanamide](/img/structure/B5717242.png)

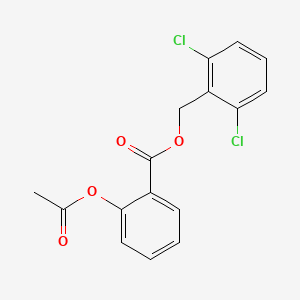

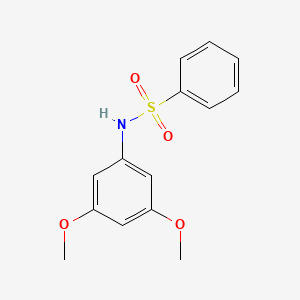
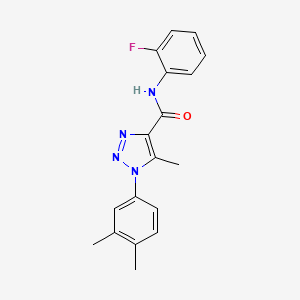
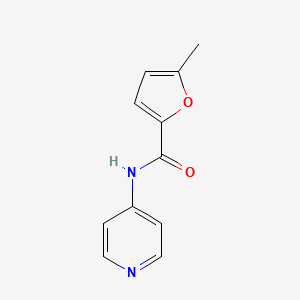
![4-{1-cyano-2-[5-(3-nitrophenyl)-2-furyl]vinyl}benzonitrile](/img/structure/B5717284.png)

![N'-(tert-butyl)-N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5717310.png)
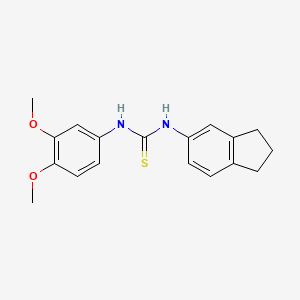
![N'-[(2-phenylbutanoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5717324.png)